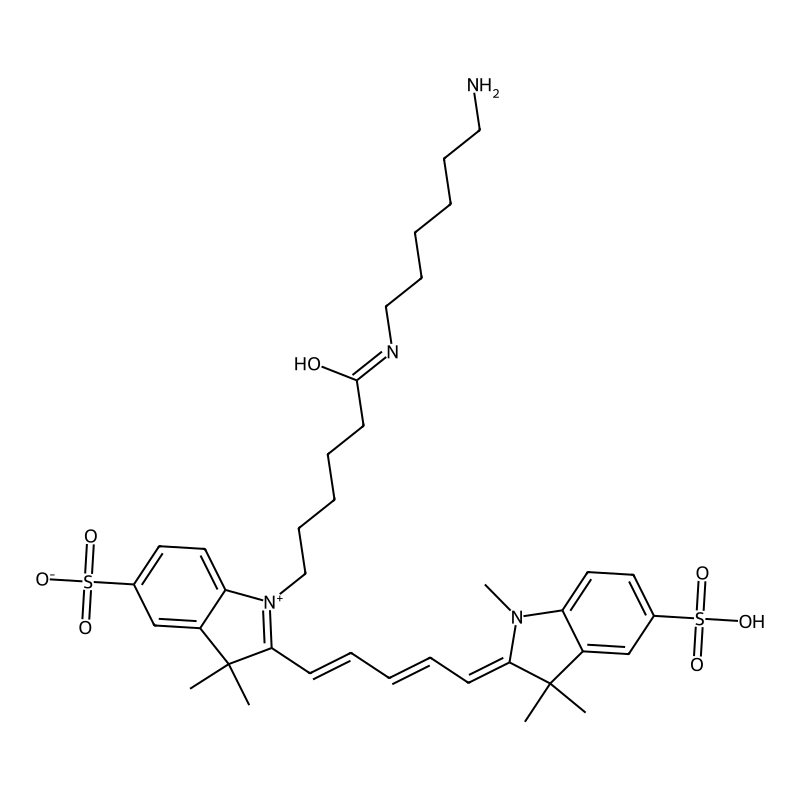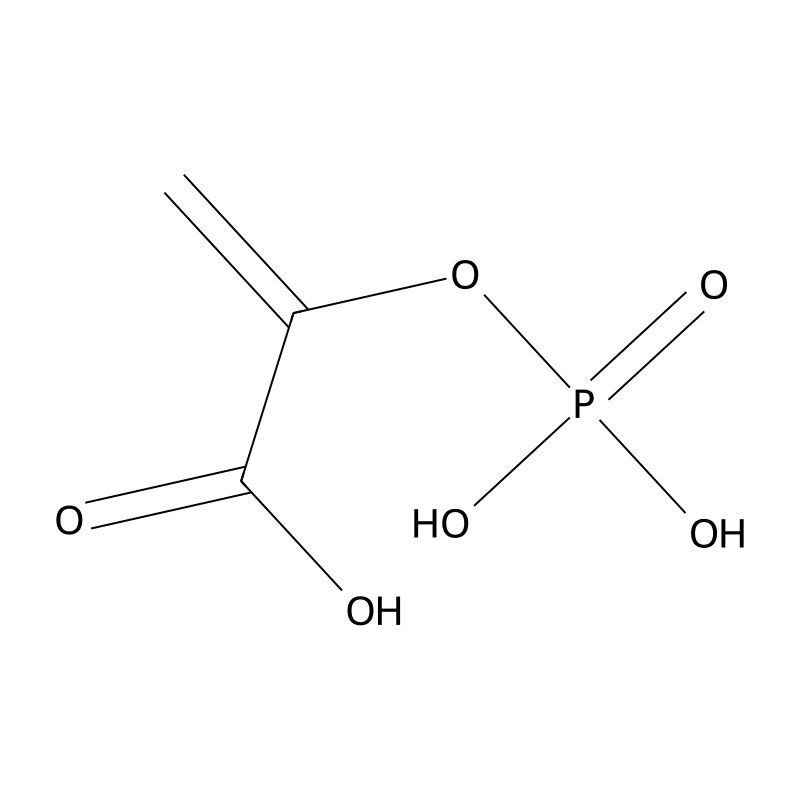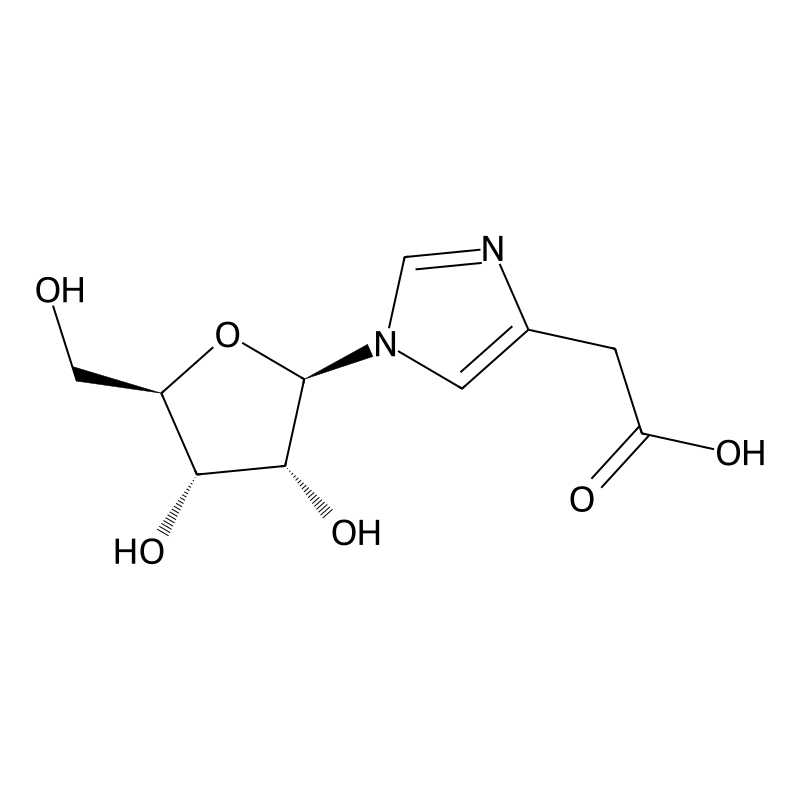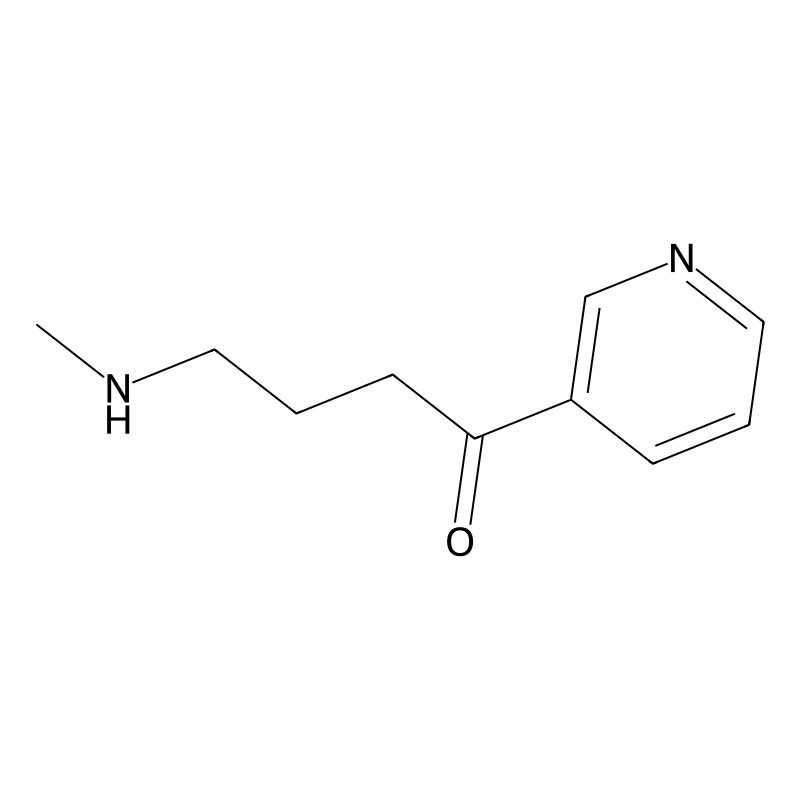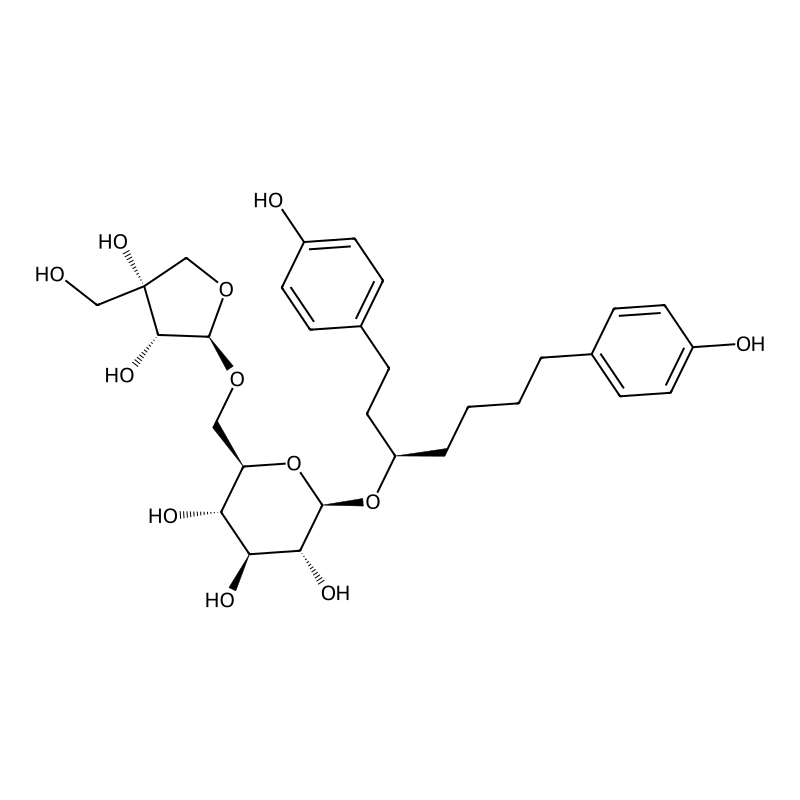Hesperin
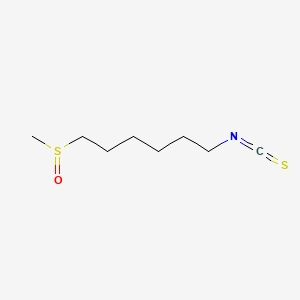
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Anticancer Properties
Studies have explored the potential anticancer properties of 1-ITC-6MS. One study investigated its effect on human pancreatic cancer cells. The researchers found that 1-ITC-6MS exhibited cytotoxic activity, meaning it had the ability to kill cancer cells [].
Another point of interest is 1-ITC-6MS' relation to erucin, a naturally occurring isothiocyanate found in wasabi. Erucin itself has demonstrated anticancer activity, and 1-ITC-6MS is considered a synthetic analogue of erucin [].
Hesperidin is a naturally occurring flavanone glycoside predominantly found in citrus fruits, particularly in oranges and lemons. Its chemical structure is characterized as 3,5,7-trihydroxy-4-methoxy flavanone-7-(6-L-rhamnopyranosyl-D-glucopyranoside) with a molecular formula of C28H34O15 and a molecular weight of 610.57 daltons . First isolated in 1828 by French chemist M. Lebreton, hesperidin plays a significant role in plant defense mechanisms and contributes to the health benefits associated with citrus consumption .
Hesperidin is recognized for its diverse biological activities. It exhibits antioxidant, anti-inflammatory, and neuroprotective effects. Research indicates that it can ameliorate oxidative stress and inflammation in various models, including lung injury induced by lipopolysaccharides . Hesperidin's ability to enhance endothelial function and improve vascular health has also been documented, although some studies present inconclusive results regarding its effects on blood lipid levels and hypertension .
The synthesis of hesperidin primarily occurs through the biosynthetic pathway involving L-phenylalanine. This pathway includes several enzymatic steps leading to the formation of naringenin chalcone, which is then converted into hesperidin through methylation and glycosylation processes . Laboratory synthesis methods also include hydrothermal hydrolysis techniques that utilize supercritical carbon dioxide to break down hesperidin into simpler compounds .
Hesperidin has numerous applications across various fields:
- Nutraceuticals: As a dietary supplement for its health benefits.
- Pharmaceuticals: Investigated for potential therapeutic roles in treating cardiovascular diseases and inflammatory conditions.
- Food Industry: Used as a natural antioxidant in food preservation.
- Cosmetics: Incorporated for its skin-protective properties due to its antioxidant activity .
Studies on the interactions of hesperidin with other compounds have revealed its potential synergistic effects. For example, it has been shown to enhance the efficacy of other antioxidants when combined. Interaction studies also highlight its ability to modulate enzyme activities related to inflammation and oxidative stress responses .
Hesperidin shares structural similarities with several other flavonoids and glycosides. Here are some notable comparisons:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Hesperetin | Aglycone of hesperidin | Lacks glycosidic moiety; more potent antioxidant |
| Rutin | Flavonoid glycoside | Contains quercetin; known for stronger anti-inflammatory properties |
| Naringin | Flavanone glycoside | Bitter taste; found in grapefruit; exhibits similar antioxidant activity |
| Quercetin | Flavonoid | Known for broader biological activities including anti-cancer properties |
Hesperidin's unique combination of antioxidant and anti-inflammatory properties makes it distinct among these compounds, particularly due to its specific glycosidic structure that influences its solubility and bioavailability in biological systems .
Purity
XLogP3
Exact Mass
Appearance
Storage
Other CAS
Wikipedia
Dates
2: Jaafaru MS, Abd Karim NA, Enas ME, Rollin P, Mazzon E, Abdull Razis AF. Protective Effect of Glucosinolates Hydrolytic Products in Neurodegenerative Diseases (NDDs). Nutrients. 2018 May 8;10(5). pii: E580. doi: 10.3390/nu10050580. Review. PubMed PMID: 29738500; PubMed Central PMCID: PMC5986460.
3: Lenzi M, Cocchi V, Malaguti M, Barbalace MC, Marchionni S, Hrelia S, Hrelia P. 6-(Methylsulfonyl) hexyl isothiocyanate as potential chemopreventive agent: molecular and cellular profile in leukaemia cell lines. Oncotarget. 2017 Dec 4;8(67):111697-111714. doi: 10.18632/oncotarget.22902. eCollection 2017 Dec 19. PubMed PMID: 29340085; PubMed Central PMCID: PMC5762353.
4: Trio PZ, Fujisaki S, Tanigawa S, Hisanaga A, Sakao K, Hou DX. DNA Microarray Highlights Nrf2-Mediated Neuron Protection Targeted by Wasabi-Derived Isothiocyanates in IMR-32 Cells. Gene Regul Syst Bio. 2016 Aug 11;10:73-83. doi: 10.4137/GRSB.S39440. eCollection 2016. PubMed PMID: 27547033; PubMed Central PMCID: PMC4982521.
5: Morroni F, Sita G, Tarozzi A, Cantelli-Forti G, Hrelia P. Neuroprotection by 6-(methylsulfinyl)hexyl isothiocyanate in a 6-hydroxydopamine mouse model of Parkinson׳s disease. Brain Res. 2014 Nov 17;1589:93-104. doi: 10.1016/j.brainres.2014.09.033. Epub 2014 Sep 23. PubMed PMID: 25257035.
6: Fuke Y, Hishinuma M, Namikawa M, Oishi Y, Matsuzaki T. Wasabi-derived 6-(methylsulfinyl)hexyl isothiocyanate induces apoptosis in human breast cancer by possible involvement of the NF-κB pathways. Nutr Cancer. 2014;66(5):879-87. doi: 10.1080/01635581.2014.916322. Epub 2014 Jun 4. PubMed PMID: 24895898.
7: Chen YJ, Huang YC, Tsai TH, Liao HF. Effect of Wasabi Component 6-(Methylsulfinyl)hexyl Isothiocyanate and Derivatives on Human Pancreatic Cancer Cells. Evid Based Complement Alternat Med. 2014;2014:494739. doi: 10.1155/2014/494739. Epub 2014 Jan 20. PubMed PMID: 24575144; PubMed Central PMCID: PMC3918374.
8: Yamaguchi H, Kamiie K, Kidachi Y, Noshita T, Umetsu H, Fuke Y, Ryoyama K. Intracellular accumulation of structurally varied isothiocyanates correlates with inhibition of nitric oxide production in proinflammatory stimuli-activated tumorigenic macrophage-like cells. Bioorg Med Chem. 2014 Jan 1;22(1):440-6. doi: 10.1016/j.bmc.2013.11.008. Epub 2013 Nov 12. PubMed PMID: 24268367.
9: Reisenauer HP, Romański J, Mlostoń G, Schreiner PR. Matrix isolation and spectroscopic properties of the methylsulfinyl radical CH3(O)S˙. Chem Commun (Camb). 2013 Oct 21;49(82):9467-9. doi: 10.1039/c3cc45379k. PubMed PMID: 24013766.
10: Yamaguchi H, Kidachi Y, Kamiie K, Noshita T, Umetsu H, Fuke Y, Ryoyama K. Utilization of 6-(methylsulfinyl)hexyl isothiocyanate for sensitization of tumor cells to antitumor agents in combination therapies. Biochem Pharmacol. 2013 Aug 15;86(4):458-68. doi: 10.1016/j.bcp.2013.06.008. Epub 2013 Jun 19. PubMed PMID: 23791871.
11: Yamaguchi H, Kidachi Y, Kamiie K, Noshita T, Umetsu H. Homology modeling and structural analysis of human P-glycoprotein. Bioinformation. 2012;8(22):1066-74. doi: 10.6026/97320630081066. Epub 2012 Nov 13. PubMed PMID: 23251040; PubMed Central PMCID: PMC3523220.
12: Uto T, Hou DX, Morinaga O, Shoyama Y. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). Adv Pharmacol Sci. 2012;2012:614046. doi: 10.1155/2012/614046. Epub 2012 Aug 15. PubMed PMID: 22927840; PubMed Central PMCID: PMC3426159.
13: Uchida K, Miura Y, Nagai M, Tominaga M. Isothiocyanates from Wasabia japonica activate transient receptor potential ankyrin 1 channel. Chem Senses. 2012 Nov;37(9):809-18. doi: 10.1093/chemse/bjs065. Epub 2012 Aug 6. PubMed PMID: 22869685.
14: Hou DX, Korenori Y, Tanigawa S, Yamada-Kato T, Nagai M, He X, He J. Dynamics of Nrf2 and Keap1 in ARE-mediated NQO1 expression by wasabi 6-(methylsulfinyl)hexyl isothiocyanate. J Agric Food Chem. 2011 Nov 23;59(22):11975-82. doi: 10.1021/jf2032439. Epub 2011 Nov 1. PubMed PMID: 22010800.
15: Mizuno K, Kume T, Muto C, Takada-Takatori Y, Izumi Y, Sugimoto H, Akaike A. Glutathione biosynthesis via activation of the nuclear factor E2-related factor 2 (Nrf2)--antioxidant-response element (ARE) pathway is essential for neuroprotective effects of sulforaphane and 6-(methylsulfinyl) hexyl isothiocyanate. J Pharmacol Sci. 2011;115(3):320-8. Epub 2011 Feb 24. PubMed PMID: 21358121.
16: Yoshida J, Nomura S, Nishizawa N, Ito Y, Kimura K. Glycogen synthase kinase-3β inhibition of 6-(methylsulfinyl)hexyl isothiocyanate derived from wasabi (Wasabia japonica Matsum). Biosci Biotechnol Biochem. 2011;75(1):136-9. Epub 2011 Jan 7. PubMed PMID: 21228474.
17: Chen J, Uto T, Tanigawa S, Yamada-Kato T, Fujii M, Hou DX. Microarray-based determination of anti-inflammatory genes targeted by 6-(methylsulfinyl)hexyl isothiocyanate in macrophages. Exp Ther Med. 2010 Jan;1(1):33-40. Epub 2010 Jan 1. PubMed PMID: 23136589; PubMed Central PMCID: PMC3490381.
18: Nomura T, Uehara Y, Kawajiri H, Ryoyama K, Yamori T, Fuke Y. Alkyl isothiocyanates suppress epidermal growth factor receptor kinase activity but augment tyrosine kinase activity. Cancer Epidemiol. 2009 Oct;33(3-4):288-92. doi: 10.1016/j.canep.2009.08.009. Epub 2009 Sep 22. PubMed PMID: 19775950.
19: Noshita T, Kidachi Y, Funayama H, Kiyota H, Yamaguchi H, Ryoyama K. Anti-nitric oxide production activity of isothiocyanates correlates with their polar surface area rather than their lipophilicity. Eur J Med Chem. 2009 Dec;44(12):4931-6. doi: 10.1016/j.ejmech.2009.08.005. Epub 2009 Aug 18. PubMed PMID: 19716210.
20: Kidachi Y, Noshita T, Yamaguchi H, Umetsu H, Fuke Y, Ryoyama K. The augmenting activity of 6-(methylsulfinyl)hexyl isothiocyanate on cellular glutathione levels is less sensitive to thiol compounds than its cytotoxic activity. Biosci Biotechnol Biochem. 2009 Jun;73(6):1419-21. Epub 2009 Jun 7. PubMed PMID: 19502751.

